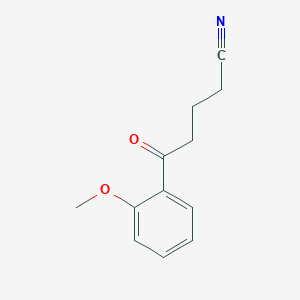

5-(2-Methoxyphenyl)-5-oxovaleronitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-(2-Methoxyphenyl)-5-oxovaleronitrile” is a complex organic molecule. Organic compounds like this often have applications in various fields such as medicine, materials science, and chemistry .

Synthesis Analysis

While specific synthesis methods for “5-(2-Methoxyphenyl)-5-oxovaleronitrile” were not found, similar compounds are often synthesized through multicomponent reactions . For instance, a compound with a 2-methoxyphenyl group was synthesized by refluxing aniline and 3-hydroxy-4-methoxybenzaldehyde .Aplicaciones Científicas De Investigación

DNA Interaction and Biological Activities

Research has shown that oxovanadium complexes with various ligands, including those related to 5-(2-Methoxyphenyl)-5-oxovaleronitrile, exhibit significant biological and medicinal activities. These complexes demonstrate considerable in vitro antibacterial activity against Gram-negative and Gram-positive microorganisms. Additionally, they display cytotoxicity and potential antituberculosis activity, as evidenced by their potency against Mycobacterium tuberculosis. The DNA binding and nuclease activities of these compounds have also been studied, showing notable DNA cleavage potential (Gajera, Mehta, & Patel, 2015).

Electrochemical Detection of DNA

Methoxyphenyl groups, similar to those in 5-(2-Methoxyphenyl)-5-oxovaleronitrile, have been evaluated as oxidizable labels for electrochemical detection of DNA. These labels, when incorporated into DNA, allow for its electrochemical detection, offering a novel approach for DNA analysis and potentially for the development of biosensors (Šimonová et al., 2014).

Development of New Pharmaceuticals

Research focusing on the development of new, efficient, and low-toxicity medicines has explored compounds based on derivatives of 5-(2-Methoxyphenyl)-5-oxovaleronitrile. These studies aim to create competitive alternatives to expensive imported medicines and have examined the relationship between chemical structure and biological activity, particularly in antimicrobial applications (Samelyuk & Kaplaushenko, 2013).

Chiral Catalysis

In the field of chiral catalysis, the introduction of an electron-donating 4-methoxyphenyl group has been found to inhibit undesirable cyclization, thereby enhancing stereoselectivity in conjugate additions. This research contributes to the development of enantioselective synthetic methodologies, which are crucial in the production of various pharmaceuticals and fine chemicals (Misaki, Choi, Morita, & Sugimura, 2015).

Serotonin Receptor Studies in Alzheimer's Disease

Molecules similar to 5-(2-Methoxyphenyl)-5-oxovaleronitrile have been used as molecular imaging probes in studying serotonin 1A receptors in the brains of Alzheimer's disease patients. This research provides insights into the neurochemical alterations in Alzheimer's disease and may contribute to the development of targeted therapies (Kepe et al., 2006).

Propiedades

IUPAC Name |

5-(2-methoxyphenyl)-5-oxopentanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-15-12-8-3-2-6-10(12)11(14)7-4-5-9-13/h2-3,6,8H,4-5,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKWUGWNEDSRTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)CCCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645186 |

Source

|

| Record name | 5-(2-Methoxyphenyl)-5-oxopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Methoxyphenyl)-5-oxovaleronitrile | |

CAS RN |

898786-49-7 |

Source

|

| Record name | 5-(2-Methoxyphenyl)-5-oxopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1-Cyclopentylpyrrolidin-3-yl)methyl]amine](/img/structure/B1325130.png)

![{[1-(4-Methylbenzyl)pyrrolidin-3-yl]methyl}amine](/img/structure/B1325131.png)

![1-[1-(3-Methylphenyl)-3-pyrrolidinyl]methanamine](/img/structure/B1325132.png)

![[1-(3-Chlorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B1325136.png)

![7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/structure/B1325153.png)

![[1-({[(4-Fluorophenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B1325155.png)

![[(4'-Tert-butyl-4-oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetic acid](/img/structure/B1325156.png)